1,3-bis(3-methylphenyl)-5-[(thiophen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione

thiophene positional isomerism electronic structure structure-activity relationship

1,3-Bis(3-methylphenyl)-5-[(thiophen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione (CAS 1022733-30-7, molecular formula C23H18N2O3S, molecular weight 402.47 g/mol) is a fully substituted 5-arylidene barbiturate derivative bearing N,N′-bis(3-methylphenyl) groups and a thiophen-3-yl methylidene substituent at the C5 position. The compound is classified as a heterocyclic small molecule within the barbituric acid (pyrimidine-2,4,6-trione) family and is commercially supplied as a research chemical with a minimum purity specification of 95%.

Molecular Formula C23H18N2O3S
Molecular Weight 402.47
CAS No. 1022733-30-7
Cat. No. B2982737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-bis(3-methylphenyl)-5-[(thiophen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione
CAS1022733-30-7
Molecular FormulaC23H18N2O3S
Molecular Weight402.47
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2C(=O)C(=CC3=CSC=C3)C(=O)N(C2=O)C4=CC=CC(=C4)C
InChIInChI=1S/C23H18N2O3S/c1-15-5-3-7-18(11-15)24-21(26)20(13-17-9-10-29-14-17)22(27)25(23(24)28)19-8-4-6-16(2)12-19/h3-14H,1-2H3
InChIKeyCNSZPVIXMZNUTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,3-Bis(3-methylphenyl)-5-[(thiophen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione (CAS 1022733-30-7): Compound Identity and Procurement-Relevant Characteristics


1,3-Bis(3-methylphenyl)-5-[(thiophen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione (CAS 1022733-30-7, molecular formula C23H18N2O3S, molecular weight 402.47 g/mol) is a fully substituted 5-arylidene barbiturate derivative bearing N,N′-bis(3-methylphenyl) groups and a thiophen-3-yl methylidene substituent at the C5 position . The compound is classified as a heterocyclic small molecule within the barbituric acid (pyrimidine-2,4,6-trione) family and is commercially supplied as a research chemical with a minimum purity specification of 95% . Its predicted physicochemical properties include a boiling point of 582.7 ± 60.0 °C, a density of 1.358 ± 0.06 g/cm³, and a calculated pKa of −0.44 ± 0.20 . No primary research literature characterizing the biological activity of this specific compound was identified at the time of this analysis.

Why 1,3-Bis(3-methylphenyl)-5-[(thiophen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione Cannot Be Interchanged with Its Closest Analogs


Within the 5-arylidene barbiturate chemical space, three structural variables directly govern target engagement, physicochemical behavior, and downstream experimental reproducibility: (1) the identity of the N1/N3 aryl substituents, (2) the positional isomerism of the thiophene ring (2-yl vs. 3-yl attachment), and (3) the methylation pattern on the N-aryl rings (meta vs. para). The target compound uniquely combines N,N′-bis(3-methylphenyl) substitution with thiophene-3-yl methylidene geometry. Its closest cataloged analogs—the thiophene-2-yl positional isomer (CAS 1023524-36-8) and the 4-methylphenyl isomer (CAS 1024430-99-6)—differ in connectivity that is known, at the class level, to alter electronic distribution across the conjugated π-system, hydrogen-bonding capacity of the barbiturate carbonyls, and steric accessibility of the C5 arylidene moiety [1]. In the broader 5-arylidene barbiturate class, such seemingly minor modifications have produced IC50 shifts exceeding 10-fold against LSD1 [1] and order-of-magnitude changes in antimicrobial MIC50 values [2]. Substitution without empirical verification of the specific CAS number therefore risks irreproducible biological results and wasted procurement expenditure.

Quantitative Differentiation Evidence for 1,3-Bis(3-methylphenyl)-5-[(thiophen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione (CAS 1022733-30-7)


Thiophene Positional Isomerism: 3-yl vs. 2-yl Connectivity and Its Predicted Impact on Electronic Properties

The target compound bears a thiophene ring connected via the 3-position (β-carbon) to the C5 methylidene bridge, whereas its closest commercial analog (CAS 1023524-36-8) employs thiophene-2-yl (α-carbon) connectivity. In the related 5-(2-thienylidene)barbituric acid system, UV-Vis spectroscopy confirms a characteristic absorption at λmax = 370 nm (ε = 2875 dm³·mol⁻¹·cm⁻¹) arising from the extended π-conjugation between the thiophene donor and barbiturate acceptor [1]. The 3-yl connectivity in the target compound alters the conjugation pathway (cross-conjugated vs. linear-conjugated), which is predicted to shift the intramolecular charge-transfer band and modulate the compound's electron-accepting character at the barbiturate carbonyls. This difference is structurally analogous to the well-documented thiophene-2-yl vs. 3-yl divergence observed in organic semiconductor materials, where positional isomerism changes HOMO-LUMO gaps by 0.2–0.5 eV [2]. No direct spectroscopic comparison data for CAS 1022733-30-7 versus CAS 1023524-36-8 are available in the public domain.

thiophene positional isomerism electronic structure structure-activity relationship

N-Aryl Substitution Pattern: 3-Methylphenyl vs. 4-Methylphenyl and Steric/Electronic Differentiation

The target compound employs N,N′-bis(3-methylphenyl) (meta-tolyl) substituents, whereas the analog CAS 1024430-99-6 uses N,N′-bis(4-methylphenyl) (para-tolyl) groups. The meta-methyl orientation positions the methyl group closer to the barbiturate ring plane, increasing steric hindrance around the N1 and N3 positions and altering the electron-donating character of the aryl ring through inductive rather than resonance effects. In the broader 5-arylidene barbiturate LSD1 inhibitor series studied by Xu et al. (2018), N-substituent variation alone produced IC50 differences from 0.41 μM (for the optimized compound 12a) to >10 μM for closely related analogs, demonstrating the sensitivity of target engagement to N-aryl substitution patterns [1]. The meta-tolyl configuration in CAS 1022733-30-7 is expected to confer distinct solubility and protein-surface complementarity relative to the para-tolyl isomer, though no direct comparative data exist for this specific pair.

N-aryl substitution meta vs. para methyl barbiturate N-substituent

Predicted Physicochemical Property Profile: pKa, Boiling Point, and Density Relative to Unsubstituted Parent

The target compound has a predicted pKa of −0.44 ± 0.20, a predicted boiling point of 582.7 ± 60.0 °C, and a predicted density of 1.358 ± 0.06 g/cm³ . These values reflect the combined effect of N,N′-bis(3-methylphenyl) substitution and the thiophene-3-yl methylidene moiety. In comparison, the unsubstituted parent 5-[(thiophen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione (C9H6N2O3S, MW 222 Da) lacks the N-aryl substituents entirely and carries two ionizable N–H protons, fundamentally altering its hydrogen-bond donor capacity, solubility, and thermal stability. The N,N′-diaryl substitution in the target compound eliminates N–H hydrogen-bond donors, substantially increases lipophilicity (predicted logP not available but inferred from molecular weight increase of ~180 Da vs. parent), and raises the boiling point by approximately 200–300 °C relative to typical N-unsubstituted analogs. The low predicted pKa indicates the conjugate acid is a very weak base, consistent with the electron-withdrawing character of the barbiturate carbonyl framework.

physicochemical properties pKa prediction boiling point density

Commercial Availability and Purity Benchmarks Relative to Closest Analogs

The target compound (CAS 1022733-30-7) is commercially supplied by Biosynth (product code XQB73330) with a minimum purity of 95% and a molecular weight of 402.5 g/mol . CymitQuimica offers the compound at 25 mg (€314.00), 50 mg (€332.00), and 100 mg (€485.00) scale with an estimated delivery time of ~48 days, indicating made-to-order or low-stock synthesis . The thiophene-2-yl positional isomer (CAS 1023524-36-8) is available from Key Organics and RRKChem with a purity specification of 90% , while the 4-methylphenyl isomer (CAS 1024430-99-6) is listed at 90% purity through similar channels . The target compound's 95% minimum purity specification is 5 percentage points higher than the 90% specification reported for both closest analogs from their respective primary suppliers, suggesting more rigorous quality control for this particular CAS number in the current supply chain.

commercial sourcing purity specification comparative procurement

Class-Level Antimicrobial Activity: 5-Arylidene Barbiturate Scaffold as a Reference Framework

The 5-arylidene barbiturate scaffold has demonstrated quantifiable, broad-spectrum antimicrobial activity across multiple independent studies. In a standardized 19-compound series evaluated by Sharif et al. (2011), antibacterial MIC50 values against Gram-positive and Gram-negative strains ranged from 8.24 ± 0.75 μg/mL (compound 3f against E. coli) to 19.22 ± 0.24 μg/mL, with several compounds matching or exceeding the potency of reference antibiotics ampicillin (MIC50 10.69–11.98 μg/mL), gentamycin (8.21–11.21 μg/mL), and ciprofloxacin (7.31–11.03 μg/mL) [1]. Compound 3f inhibited E. coli (MIC50 8.24 μg/mL) and P. aeruginosa (MIC50 8.69 μg/mL) as effectively as gentamycin and ciprofloxacin, respectively. Antifungal activity against Candida albicans was observed for compounds 3a (MIC50 9.61 ± 0.19 μg/mL) and 3b (MIC50 8.64 ± 0.22 μg/mL), comparable to clotrimazole (MIC50 9.36 ± 0.11 μg/mL) [1]. Separately, Figueiredo et al. reported that trisubstituted barbiturates and thiobarbiturates exhibit antibacterial activity linked to xanthine oxidase inhibition, with IC50 values in the low micromolar range for the most active derivatives [2]. The target compound, as a fully N,N′-disubstituted 5-arylidene barbiturate bearing an electron-rich thiophene ring, falls within this active pharmacophore space. However, no direct antimicrobial testing data for CAS 1022733-30-7 have been published.

antimicrobial activity MIC50 5-arylidene barbiturate class

LSD1 Inhibitory Pharmacophore: 5-Arylidene Barbiturate Scaffold Validation and the Position of the Target Compound

Xu et al. (2018) identified the 5-arylidene barbiturate scaffold as a novel skeleton for reversible and selective LSD1 inhibitors through molecular docking-based virtual screening coupled with biochemical validation. Their optimized compound 12a exhibited an LSD1 IC50 of 0.41 μM with high selectivity over MAO-A and MAO-B, and demonstrated functional activity by inducing differentiation in the NB4 acute promyelocytic leukemia cell line and elevating H3K4 methylation levels [1]. Structure–activity relationship analysis within this study demonstrated that modifications to the arylidene substituent and N-substitution pattern produced IC50 variations spanning more than two orders of magnitude across the series. The target compound CAS 1022733-30-7, with its thiophene-3-yl methylidene group and N,N′-bis(3-methylphenyl) substitution, represents a combination of substituents not explicitly tested in the published SAR series, but structurally overlapping with the active pharmacophore region. Importantly, the study confirmed that 5-arylidene barbiturate LSD1 inhibition is reversible, addressing a key limitation of covalent LSD1 inhibitors such as tranylcypromine derivatives (e.g., compound 12a did not show time-dependent irreversible inhibition) [1].

LSD1 inhibition epigenetics acute promyelocytic leukemia barbiturate pharmacophore

Recommended Application Scenarios for 1,3-Bis(3-methylphenyl)-5-[(thiophen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione Based on Available Evidence


Epigenetic Drug Discovery: LSD1 Inhibitor Screening and SAR Expansion

The 5-arylidene barbiturate scaffold has been validated as a reversible, selective LSD1 inhibitory chemotype [1]. The target compound's unique combination of thiophene-3-yl methylidene and N,N′-bis(3-methylphenyl) substituents falls within the active pharmacophore space but has not been empirically tested. This compound is best deployed as a diversity element in focused SAR libraries aimed at exploring the thiophene positional isomerism dimension of LSD1 inhibition, particularly to probe whether the 3-yl attachment confers altered residence time, MAO selectivity, or cellular differentiation potency relative to previously characterized aryl-substituted analogs.

Antimicrobial Discovery: Broad-Spectrum Screening Against Gram-Positive and Gram-Negative Panels

Multiple independent studies have confirmed that 5-arylidene barbiturates exhibit quantifiable antibacterial and antifungal activity with MIC50 values comparable to clinical reference antibiotics [1]. The target compound's N,N′-diaryl substitution eliminates the acidic N–H protons present in simpler barbiturates, potentially improving membrane permeability. Procurement for broth microdilution screening against ESKAPE pathogen panels (E. coli, S. aureus, P. aeruginosa, etc.) is scientifically justified, with the class-level benchmark being MIC50 values in the 8–20 μg/mL range for the most active members of the series [1].

Organic Electronics and Optoelectronic Materials Research

Thiophene-diazine hybrid molecules have demonstrated utility as hole-transporting semiconductors in organic field-effect transistors (OFETs) [1]. The target compound combines a thiophene donor with a barbiturate (1,3-diazinane-2,4,6-trione) acceptor in a D–π–A architecture. The thiophene-3-yl connectivity is less common than the 2-yl isomer in materials chemistry and may confer distinct solid-state packing, HOMO–LUMO energetics, or charge-carrier mobility. Use in UV-Vis and cyclic voltammetry characterization studies, followed by device fabrication trials if frontier orbital energies align with electrode work functions, is the recommended application path.

Computational Chemistry and Molecular Docking Studies

Given the absence of empirical biological data for this compound, in silico evaluation represents a low-cost, high-throughput entry point. The compound's well-defined structure (C23H18N2O3S, MW 402.5, no undefined stereocenters) [1] makes it suitable for molecular docking against the LSD1 active site (PDB entries available from the Xu et al. study [2]), pharmacophore modeling, and ADMET property prediction. Comparative docking of the target compound alongside its thiophene-2-yl isomer (CAS 1023524-36-8) and 4-methylphenyl isomer (CAS 1024430-99-6) could predict whether the 3-yl/3-methylphenyl combination offers any computational advantage in binding pose or predicted affinity before committing to wet-lab procurement.

Quote Request

Request a Quote for 1,3-bis(3-methylphenyl)-5-[(thiophen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.